molecular formula C15H21NO3 B5833745 2-[(2-propylpentanoyl)amino]benzoic acid

2-[(2-propylpentanoyl)amino]benzoic acid

Cat. No.: B5833745
M. Wt: 263.33 g/mol
InChI Key: HNOHYMZYYNBNCH-UHFFFAOYSA-N
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Description

2-[(2-Propylpentanoyl)amino]benzoic acid is a benzoic acid derivative featuring an amide-functionalized side chain at the ortho position. Its structure comprises a benzoic acid core substituted with a 2-propylpentanoyl group via an amide linkage.

Properties

IUPAC Name

2-(2-propylpentanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-7-11(8-4-2)14(17)16-13-10-6-5-9-12(13)15(18)19/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOHYMZYYNBNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-propylpentanoyl)amino]benzoic acid typically involves the acylation of aminobenzoic acid with 2-propylpentanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-propylpentanoyl)amino]benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(2-propylpentanoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism of action of 2-[(2-propylpentanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional groups among 2-[(2-propylpentanoyl)amino]benzoic acid and analogs:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Benzoic acid, branched aliphatic amide C₁₅H₂₁NO₃ 275.33 Ortho-substituted amide with 2-propylpentanoyl
2-Benzoylbenzoic acid Benzoic acid, benzoyl group C₁₄H₁₀O₃ 226.23 Ortho-benzoyl substituent
2-(4-Methylbenzoyl)benzoic acid Benzoic acid, 4-methylbenzoyl group C₁₅H₁₂O₃ 240.26 Methyl-substituted benzoyl at ortho
2-(4-Methoxybenzoyl)benzoic acid Benzoic acid, 4-methoxybenzoyl group C₁₅H₁₂O₄ 256.26 Methoxy-substituted benzoyl at ortho
Lactofen Benzoic acid ester, nitro, trifluoromethyl C₁₉H₁₅ClF₃NO₇ 502.78 Esterified with ethoxy-methyl-oxoethyl group
2-[(Acetylamino)acetyl]amino}benzoic acid Benzoic acid, acetylated amide chain C₁₁H₁₂N₂O₄ 236.22 Shorter, linear amide side chain

Key Observations :

  • The branched aliphatic amide in this compound confers greater hydrophobicity compared to analogs with aromatic substituents (e.g., benzoyl groups) .
  • Ester derivatives like Lactofen exhibit higher molecular weights and reduced solubility due to bulky ester groups.
  • Electron-withdrawing groups (e.g., methoxy in 2-(4-methoxybenzoyl)benzoic acid) enhance resonance stabilization but may reduce metabolic stability .

Receptor Binding and Thermodynamic Stability

highlights ΔGbinding values for benzoic acid derivatives interacting with T1R3 protomers (sweet taste receptors):

Compound ΔGbinding (kcal/mol) Receptor Affinity Ranking
2-(4-Methylbenzoyl)benzoic acid -8.2 High
2-(4-Methoxybenzoyl)benzoic acid -7.9 Moderate
2-Benzoylbenzoic acid -6.5 Low

Metabolic and Hydrolytic Stability

  • Amide vs. Ester Stability: Amides (e.g., this compound) are generally more resistant to hydrolysis than esters (e.g., Lactofen) due to stronger C-N bonds .
  • Synthetic Hydrolysis: Compounds like 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid () undergo hydrolysis under basic conditions, suggesting that ester-containing analogs may require specific pH conditions for degradation.

Toxicity and Regulatory Considerations

  • TRI-Listed Compounds: Isofenphos and Lactofen () are classified as toxic chemicals due to their esterified structures and halogen substituents (e.g., chlorine, trifluoromethyl). The absence of such groups in this compound may indicate a safer profile, though formal toxicity studies are needed.

Solubility and Physicochemical Properties

  • Carboxylic Acid Group: The free -COOH group in this compound enhances water solubility compared to esterified derivatives (e.g., Lactofen) .
  • Hydrophobicity : The branched aliphatic chain may reduce solubility in polar solvents, necessitating formulation adjustments for pharmaceutical applications.

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